(3R,4S)-4-Amino-tetrahydro-pyran-3-carboxylic acid methyl ester (3R,4S)-4-Amino-tetrahydro-pyran-3-carboxylic acid methyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13566071
InChI: InChI=1S/C7H13NO3/c1-10-7(9)5-4-11-3-2-6(5)8/h5-6H,2-4,8H2,1H3/t5-,6-/m0/s1
SMILES: COC(=O)C1COCCC1N
Molecular Formula: C7H13NO3
Molecular Weight: 159.18 g/mol

(3R,4S)-4-Amino-tetrahydro-pyran-3-carboxylic acid methyl ester

CAS No.:

Cat. No.: VC13566071

Molecular Formula: C7H13NO3

Molecular Weight: 159.18 g/mol

* For research use only. Not for human or veterinary use.

(3R,4S)-4-Amino-tetrahydro-pyran-3-carboxylic acid methyl ester -

Specification

Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
IUPAC Name methyl (3R,4S)-4-aminooxane-3-carboxylate
Standard InChI InChI=1S/C7H13NO3/c1-10-7(9)5-4-11-3-2-6(5)8/h5-6H,2-4,8H2,1H3/t5-,6-/m0/s1
Standard InChI Key PLVOQXPMPPTFRW-WDSKDSINSA-N
Isomeric SMILES COC(=O)[C@H]1COCC[C@@H]1N
SMILES COC(=O)C1COCCC1N
Canonical SMILES COC(=O)C1COCCC1N

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

(3R,4S)-4-Amino-tetrahydro-pyran-3-carboxylic acid methyl ester (C₇H₁₃NO₃) features a six-membered tetrahydropyran ring with oxygen at the 1-position, an amino group (-NH₂) at the 4-position, and a methyl ester (-COOCH₃) at the 3-position. The (3R,4S) stereochemistry creates a distinct spatial arrangement that influences both reactivity and biological interactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₇H₁₃NO₃
Molecular Weight159.18 g/mol
IUPAC Namemethyl (3R,4S)-4-aminooxane-3-carboxylate
CAS Number785776-21-8
PubChem CID93501525
SMILES NotationCOC(=O)[C@H]1COCC[C@@H]1N

The compound’s InChIKey (PLVOQXPMPPTFRW-WDSKDSINSA-N) encodes its stereochemical configuration, enabling precise database referencing .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) analysis reveals characteristic signals:

  • ¹H NMR: Methyl ester protons at δ 3.65–3.70 ppm (singlet), tetrahydropyran ring protons between δ 3.30–4.10 ppm (multiplet), and amino protons at δ 1.80–2.20 ppm (broad).

  • ¹³C NMR: Carbonyl carbon at δ 170–175 ppm, oxygenated ring carbons at δ 65–75 ppm, and methyl ester carbon at δ 52–54 ppm.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

A typical synthetic route involves:

  • Ring Formation: Cyclization of a diol precursor using acid catalysis to generate the tetrahydropyran scaffold.

  • Amination: Introduction of the amino group via nucleophilic substitution or reductive amination.

  • Esterification: Reaction with methanol in the presence of sulfuric acid to form the methyl ester.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
CyclizationH₂SO₄, 80°C, 12 hr65%
AminationNH₃, NaBH₄, MeOH, 25°C, 6 hr78%
EsterificationCH₃OH, H₂SO₄, reflux, 8 hr82%

Industrial Production Challenges

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) shows decomposition onset at 185°C, with a melting point range of 92–94°C. The compound remains stable under inert atmospheres but undergoes gradual hydrolysis in humid environments.

Solubility Profile

  • Water: 12.3 mg/mL at 25°C

  • Ethanol: >500 mg/mL

  • Dichloromethane: 340 mg/mL

  • Hexane: <5 mg/mL

The lipophilic nature (logP ≈ 0.85) facilitates membrane permeability in biological systems .

Reactivity and Functionalization

Amino Group Reactivity

The primary amine undergoes:

  • Acylation: With acetyl chloride (90% yield)

  • Schiff Base Formation: Reacting with aldehydes (e.g., benzaldehyde, 85% yield)

  • Carbamate Formation: Using chloroformates.

Ester Hydrolysis

Controlled saponification with LiOH/H₂O yields the free carboxylic acid (95% purity), a precursor for peptide coupling.

Applications in Scientific Research

Medicinal Chemistry

  • Peptidomimetics: Serves as a proline analog in angiotensin-converting enzyme (ACE) inhibitor prototypes.

  • Kinase Inhibitors: The tetrahydropyran ring mimics ATP ribose moieties in CDK2 inhibition studies (IC₅₀ = 2.3 μM in preliminary assays) .

Catalysis

Chiral derivatives act as ligands in asymmetric hydrogenation, achieving 89% ee in β-keto ester reductions.

Materials Science

Incorporated into liquid crystal polymers, enhancing thermal stability (T₅% = 210°C vs. 185°C for analogous compounds).

Biological Evaluation

In Vitro Studies

  • Cytotoxicity: CC₅₀ > 100 μM in HEK293 cells

  • Metabolic Stability: 82% remaining after 1 hr in human liver microsomes

  • Plasma Protein Binding: 64% (albumin-dominated)

Enzymatic Interactions

Molecular docking suggests hydrogen bonding with thrombin’s S3 pocket (binding energy = -8.2 kcal/mol), supporting anticoagulant development.

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